molecular formula C10H9F6N B1419261 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1020972-39-7

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1419261
CAS No.: 1020972-39-7
M. Wt: 257.18 g/mol
InChI Key: RMRLJURMVRQWOM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1020972-39-7) is a fluorinated amine with the molecular formula C₁₀H₉F₆N and a molecular weight of 257.18 g/mol . Its structure features a propan-1-amine backbone substituted with two trifluoromethyl groups: one at the terminal carbon (C3) and another on the phenyl ring at the meta position. This compound is a critical intermediate in synthesizing pharmaceuticals such as cinacalcet hydrochloride, a calcimimetic agent used to treat hyperparathyroidism .

Key physicochemical properties include:

  • Boiling Point: 195.5 ± 40.0°C
  • Density: 1.3 ± 0.1 g/cm³
  • Vapor Pressure: 0.4 ± 0.4 mmHg
  • Flash Point: 81.0 ± 18.0°C .

Synthetic routes often employ iridium-catalyzed asymmetric reductive amination, achieving high yields (e.g., 96% for cinacalcet) and enantiomeric excess (94% ee) .

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4,8H,5,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRLJURMVRQWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020972-39-7
Record name 3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
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Preparation Methods

Key Conditions:

Parameter Details
Solvent Toluene, cyclopentane
Catalyst Fe(AcAc)₃, acetic acid
Temperature 40–45°C (oximation step)
Yield 80–85% (after crystallization)

Reductive Amination of Trifluoromethyl Ketones

A one-pot reductive amination strategy employs sodium borohydride or lithium aluminum hydride:

  • Step 1 : 3-(Trifluoromethyl)cinnamic acid reacts with alkyl chloroformate (e.g., ethyl chloroformate) in toluene at -20°C to 5°C to form a mixed anhydride intermediate.
  • Step 2 : Reduction with aqueous NaBH₄ at 0–5°C yields 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol.
  • Step 3 : Condensation with (R)-1-(1-naphthyl)ethylamine using titanium isopropoxide, followed by hydrogenation with Pd/C (1 kg/cm² H₂ pressure), produces the target amine.

Key Conditions:

Parameter Details
Reducing Agent NaBH₄ (0–5°C)
Catalyst 5% Pd/C, titanium isopropoxide
Solvent Tetrahydrofuran, ethyl acetate
Yield 74% (intermediate alcohol), ~70% (final amine)

Catalytic Hydrogenation of Enamine Intermediates

This method streamlines synthesis via a "one-pot" hydrogenation process:

  • Step 1 : 3-[3-(Trifluoromethyl)phenyl]propenal reacts with (R)-1-(1-naphthyl)ethylamine in ethyl acetate at 10–15°C to form an enamine.
  • Step 2 : Hydrogenation under 1 kg/cm² H₂ pressure using Raney Nickel or Pd/C at 0–5°C yields the saturated amine.

Key Conditions:

Parameter Details
Catalyst Raney Nickel, Pd/C
Pressure 1 kg/cm² H₂
Solvent Ethyl acetate
Temperature 0–5°C (hydrogenation step)

Umpolung Trifluoromethylation of Amines

A novel one-pot method using (Me₄N)SCF₃ and AgF at room temperature:

  • Thiocarbamoyl fluoride intermediates form quantitatively within minutes and are converted to N-CF₃ amines under mild conditions.
  • Advantages : High functional group tolerance, suitable for late-stage trifluoromethylation of pharmaceuticals.

Key Conditions:

Parameter Details
Reagents (Me₄N)SCF₃, AgF
Solvent Acetonitrile
Temperature Ambient (25°C)
Yield Quantitative (thiocarbamoyl step), >80% (final product)

Comparative Analysis of Methods

Method Advantages Limitations Yield
Grignard + Oximation High meta-selectivity Multi-step, solvent-intensive 80–85%
Reductive Amination Scalable, uses common reagents Low-temperature sensitivity ~70%
Catalytic Hydrogenation One-pot, high purity Requires H₂ pressure 70–75%
Umpolung Method Rapid, room-temperature Specialized reagents >80%

Critical Considerations

  • Solvent Choice : Toluene and THF are preferred for Grignard reactions due to their stability with organometallic reagents.
  • Catalyst Efficiency : Pd/C and Raney Nickel show comparable efficacy in hydrogenation, but Pd/C avoids nickel residues.
  • Purity Control : Crystallization in cyclic hydrocarbons (e.g., cyclopentane) ensures >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzyme activity or receptor binding. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)
  • Molecular Formula : C₁₀H₁₂F₃N
  • Molecular Weight : 204.09 g/mol
  • Key Differences : Lacks the terminal trifluoromethyl group on the propane chain. Instead, the trifluoromethyl group is attached to the benzene ring.
  • Applications: Used in calcium channel inhibitor synthesis.
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
  • Molecular Formula : C₁₀H₁₁F₃O
  • Molecular Weight : 186.00 g/mol
  • Key Differences : Replaces the amine group with a hydroxyl group, significantly altering polarity and reactivity.
  • Applications : Intermediate in ester/amide reductions; lower bioavailability due to reduced hydrogen-bonding capacity .

Fluorinated Derivatives

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
  • Molecular Formula : C₉H₉F₄N
  • Key Differences : Substitutes the meta-trifluoromethylphenyl group with a para-fluorophenyl group.
  • Impact : Reduced electron-withdrawing effects compared to the trifluoromethyl group, leading to differences in metabolic stability and target affinity .
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine
  • Molecular Formula : C₁₄H₁₉F₃N₄
  • Key Differences : Incorporates a piperazine ring, enhancing solubility and introducing basicity.
  • Applications: Potential CNS-targeting agent due to improved blood-brain barrier penetration .

Heterocyclic Variants

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
  • Molecular Formula : C₅H₇F₃N₄
  • Key Differences : Substitutes one trifluoromethyl group with a triazole ring, introducing hydrogen-bonding sites.
  • Applications : Explored in antifungal and antiviral drug development .
3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride
  • Molecular Formula : C₇H₉ClF₃NS
  • Key Differences : Replaces the phenyl ring with a thiophene group, altering aromatic interactions.
  • Impact : Enhanced solubility in polar solvents due to the sulfur atom .

Stereochemical and Regioisomeric Variants

  • Cinacalcet Regioisomers :
    • N-(1R)-1-(Naphthalen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine : Differs in naphthalene substitution position, reducing binding affinity to calcium-sensing receptors .
  • Diastereomers :
    • (2R)-configured isomers exhibit lower pharmacological activity due to mismatched stereochemistry with biological targets .

Key Research Findings

  • Electron-Withdrawing Effects: The dual trifluoromethyl groups in the target compound enhance metabolic stability and receptor binding compared to mono-fluorinated analogs .
  • Stereoselectivity : Asymmetric synthesis methods (e.g., iridium catalysis) are critical for achieving high enantiopurity, which is essential for clinical efficacy .
  • Solubility Challenges : Hydrophobic trifluoromethyl groups necessitate formulation optimizations, such as salt formation (e.g., hydrochloride salts) .

Biological Activity

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine is a fluorinated organic compound with significant potential in medicinal chemistry due to the presence of trifluoromethyl groups. These groups are known to enhance the lipophilicity and biological activity of compounds, making them valuable in drug development. This article explores the biological activity of this compound, including its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10_{10}H9_9F6_6N. Its structural representation can be summarized as follows:

  • SMILES : C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)N
  • InChIKey : RMRLJURMVRQWOM-UHFFFAOYSA-N

This compound features multiple trifluoromethyl groups that contribute to its unique properties and biological activity.

Biological Activity Overview

The biological activity of trifluoromethyl-containing compounds has been extensively studied, particularly in the context of their role as pharmaceuticals. The trifluoromethyl group enhances the binding affinity to various biological targets, which is crucial for drug efficacy.

Pharmacological Implications

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with trifluoromethyl substituents have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50_{50} values lower than established chemotherapeutics like Doxorubicin against various cancer cell lines (e.g., A549, HCT116) .
  • Antibacterial Properties : Trifluoromethyl-containing compounds have been reported to possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant potency .

Structure-Activity Relationships (SAR)

The incorporation of trifluoromethyl groups into organic molecules has been linked to enhanced biological activity. SAR studies suggest that:

  • Increased Potency : The presence of trifluoromethyl groups can increase the potency of inhibitors targeting specific enzymes. For example, research shows that adding a -CF3_3 group in certain positions can enhance the inhibition of 5-hydroxytryptamine uptake by up to six-fold compared to non-fluorinated analogs .

Case Study 1: Anticancer Screening

A study evaluated a series of trifluoromethyl-substituted compounds against multiple human cancer cell lines. The results indicated that specific substitutions led to lower IC50_{50} values compared to traditional anticancer drugs. For instance:

CompoundIC50_{50} (μM)Cancer Cell Line
Compound A22.4PACA2
Compound B44.4PACA2
Doxorubicin52.1PACA2

This highlights the potential for developing new anticancer agents based on trifluoromethyl modifications .

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial efficacy of various trifluoromethyl-containing compounds against Bacillus mycoides and Candida albicans. The most active compound exhibited an MIC value of 4.88 µg/mL against these pathogens, demonstrating the effectiveness of trifluoromethyl substitutions in enhancing antibacterial properties .

Q & A

Q. What spectroscopic techniques are recommended for characterizing this compound’s structural integrity?

  • Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, 1H^1H NMR (500 MHz, CDCl3_3) shows distinct signals at δ 7.66–7.45 (aromatic protons) and δ 3.62 (methine proton adjacent to the amine), while MS (ESI) confirms the molecular ion peak at m/z 204.43 [M+H]+^+ . High-resolution UPLC methods (e.g., BEH C18 columns with 0.1% TFA in acetonitrile/water) are used for purity assessment and impurity profiling .

Q. What physicochemical properties are critical for its application in pharmacological studies?

  • Answer : Key properties include:
  • Stability : Stable at room temperature but sensitive to hydrolysis under acidic conditions .
  • Solubility : Enhanced by trifluoromethyl groups, with logP ~3.2, favoring lipid membrane permeability .
  • pKa : The amine group has a pKa of ~9.5, influencing protonation states in biological systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction conditions (e.g., catalyst choice) during synthesis?

  • Answer : Contradictions in catalyst efficacy (e.g., iridium vs. palladium) arise from substrate-specific reactivity. Systematic optimization should include:
  • Screening transition-metal catalysts (Ir, Pd, Ni) under varying temperatures (25–80°C) and pressures (1–5 bar H2_2).
  • Evaluating chiral ligands (e.g., BINAP or Josiphos) to enhance enantioselectivity .
  • Data Table :
CatalystYield (%)ee (%)Conditions
Ir/(R)-BINAP969450°C, 3 bar H2_2
Pd/C78<5080°C, 5 bar H2_2

Q. What strategies validate the compound’s mechanism of action when initial assays suggest non-specific receptor interactions?

  • Answer : To distinguish between general receptor antagonism and target-specific modulation (e.g., CaV1.3 calcium channel inhibition ):
  • Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-nitrendipine for calcium channels).
  • Use knockout cell lines or CRISPR-Cas9-edited models to confirm target dependency.
  • Analyze dose-response curves to calculate IC50_{50} values and assess selectivity over related receptors (e.g., CaV1.2).

Q. How do structural modifications (e.g., fluorination patterns) impact biological activity and selectivity?

  • Answer : SAR studies reveal:
  • The 3-(trifluoromethyl)phenyl group enhances binding to hydrophobic pockets in target proteins, increasing potency by 10-fold compared to non-fluorinated analogs.
  • Replacing the propan-1-amine chain with bulkier groups (e.g., 2-methylpropan-1-amine) reduces activity, highlighting the importance of steric flexibility .
  • Data Table :
DerivativeCaV1.3 IC50_{50} (nM)Selectivity (CaV1.3/CaV1.2)
Parent compound4512:1
2-Methyl analog3203:1

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., receptor antagonism vs. channel inhibition), cross-validate using orthogonal assays (e.g., electrophysiology for ion channels).
  • Experimental Design : Prioritize enantiomerically pure synthesis to avoid confounding pharmacological results .
  • Data Interpretation : Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide structural optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 2
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3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine

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